molecular formula C19H22N2O4S B15042049 Propyl {[3-cyano-4-(4-ethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetate

Propyl {[3-cyano-4-(4-ethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B15042049
M. Wt: 374.5 g/mol
InChI Key: OATJYIICNPERRX-UHFFFAOYSA-N
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Description

PROPYL 2-{[3-CYANO-4-(4-ETHOXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring with various substituents, including a cyano group, an ethoxyphenyl group, and a sulfanyl acetate group

Preparation Methods

The synthesis of PROPYL 2-{[3-CYANO-4-(4-ETHOXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE involves several steps. One common method includes the cyclization of appropriate precursors through [3+3], [4+2], or [5+1] cyclization processes or domino reactions . The reaction conditions typically involve the use of solvents such as methanol or ethanol and catalysts like sulfuric acid or phosphoric acid. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum.

Scientific Research Applications

PROPYL 2-{[3-CYANO-4-(4-ETHOXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of PROPYL 2-{[3-CYANO-4-(4-ETHOXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with molecular targets such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific biological context .

Comparison with Similar Compounds

Similar compounds to PROPYL 2-{[3-CYANO-4-(4-ETHOXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE include other pyridine derivatives with similar substituents. For example:

Properties

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

propyl 2-[[5-cyano-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate

InChI

InChI=1S/C19H22N2O4S/c1-3-9-25-18(23)12-26-19-16(11-20)15(10-17(22)21-19)13-5-7-14(8-6-13)24-4-2/h5-8,15H,3-4,9-10,12H2,1-2H3,(H,21,22)

InChI Key

OATJYIICNPERRX-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)OCC)C#N

Origin of Product

United States

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